molecular formula C10H19ClN2O B087953 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea CAS No. 13908-15-1

1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea

Cat. No. B087953
CAS RN: 13908-15-1
M. Wt: 218.72 g/mol
InChI Key: TVRUQFGPXZSUMS-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea, also known as CCNU, is a chemotherapeutic agent used in the treatment of various types of cancer, including brain tumors, lymphoma, and multiple myeloma. It belongs to the class of alkylating agents, which work by damaging the DNA of cancer cells, thereby preventing them from dividing and growing.

1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea can be synthesized through the reaction of 1-(2-chloroethyl)-3-isocyanato-4-methylcyclohexane with urea in the presence of a catalyst. This process results in the formation of 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea as a white crystalline solid.

Scientific research application

1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea has been extensively studied for its effectiveness in treating various types of cancer. It has been shown to be particularly effective in the treatment of brain tumors, with studies demonstrating that it can significantly increase the survival rate of patients with glioblastoma multiforme, a highly aggressive form of brain cancer.

Mechanism of action

1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea works by attaching to the DNA of cancer cells and causing damage to the strands. This damage prevents the cells from dividing and growing, ultimately leading to their death. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea has been shown to be effective against both rapidly dividing and slowly dividing cancer cells, making it a versatile treatment option for a range of cancers.

Biochemical and physiological effects

1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea can have a range of biochemical and physiological effects on the body, including nausea, vomiting, and bone marrow suppression. It can also cause damage to the liver and kidneys, and in rare cases, can lead to the development of secondary cancers.

Advantages and limitations for lab experiments

One of the main advantages of 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea in laboratory experiments is its ability to cross the blood-brain barrier, making it an effective treatment option for brain tumors. However, its toxicity can also be a limitation, as it can be difficult to determine the appropriate dosage without causing harm to the test subjects.

Future directions

Future research on 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea could focus on developing more targeted delivery methods, such as using nanoparticles or other drug delivery systems to specifically target cancer cells while minimizing damage to healthy cells. Additionally, further studies could explore the potential of 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea in combination with other chemotherapy drugs or immunotherapy treatments to enhance its effectiveness. Finally, research could also focus on developing biomarkers that can predict which patients are most likely to respond to 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea treatment, allowing for more personalized and effective cancer care.

properties

CAS RN

13908-15-1

Product Name

1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(4-methylcyclohexyl)urea

InChI

InChI=1S/C10H19ClN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h8-9H,2-7H2,1H3,(H2,12,13,14)

InChI Key

TVRUQFGPXZSUMS-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)NC(=O)NCCCl

Canonical SMILES

CC1CCC(CC1)NC(=O)NCCCl

Other CAS RN

13908-15-1

synonyms

N-(2-CHLOROETHYL)-N'-(4-METHYLCYCLOHEXYL)UREA

Origin of Product

United States

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